molecular formula C22H30N6O B11252614 4-Methyl-2-[4-(4-methylbenzoyl)piperazin-1-yl]-6-(4-methylpiperazin-1-yl)pyrimidine

4-Methyl-2-[4-(4-methylbenzoyl)piperazin-1-yl]-6-(4-methylpiperazin-1-yl)pyrimidine

Cat. No.: B11252614
M. Wt: 394.5 g/mol
InChI Key: ULJOOMZPLRAAOX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methyl-2-[4-(4-methylbenzoyl)piperazin-1-yl]-6-(4-methylpiperazin-1-yl)pyrimidine is a complex organic compound that features a pyrimidine core substituted with piperazine and methylbenzoyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-2-[4-(4-methylbenzoyl)piperazin-1-yl]-6-(4-methylpiperazin-1-yl)pyrimidine typically involves multiple steps, including the formation of the pyrimidine core and subsequent functionalization with piperazine and methylbenzoyl groups. One common method involves the use of a Mannich reaction, which is a three-step protocol that includes the formation of an intermediate followed by cyclization and functionalization .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions, as well as the implementation of continuous flow chemistry to streamline the production process .

Chemical Reactions Analysis

Types of Reactions

4-Methyl-2-[4-(4-methylbenzoyl)piperazin-1-yl]-6-(4-methylpiperazin-1-yl)pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pressures to ensure the desired transformation occurs efficiently .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions could introduce a wide range of functional groups, depending on the nucleophile used .

Scientific Research Applications

4-Methyl-2-[4-(4-methylbenzoyl)piperazin-1-yl]-6-(4-methylpiperazin-1-yl)pyrimidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Methyl-2-[4-(4-methylbenzoyl)piperazin-1-yl]-6-(4-methylpiperazin-1-yl)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the observed effects. For example, it may inhibit certain enzymes involved in inflammation or neurodegeneration, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Methyl-2-[4-(4-methylbenzoyl)piperazin-1-yl]-6-(4-methylpiperazin-1-yl)pyrimidine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to interact with multiple molecular targets makes it a versatile compound for various applications in research and industry .

Properties

Molecular Formula

C22H30N6O

Molecular Weight

394.5 g/mol

IUPAC Name

[4-[4-methyl-6-(4-methylpiperazin-1-yl)pyrimidin-2-yl]piperazin-1-yl]-(4-methylphenyl)methanone

InChI

InChI=1S/C22H30N6O/c1-17-4-6-19(7-5-17)21(29)27-12-14-28(15-13-27)22-23-18(2)16-20(24-22)26-10-8-25(3)9-11-26/h4-7,16H,8-15H2,1-3H3

InChI Key

ULJOOMZPLRAAOX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=NC(=CC(=N3)N4CCN(CC4)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.